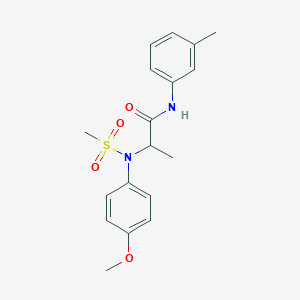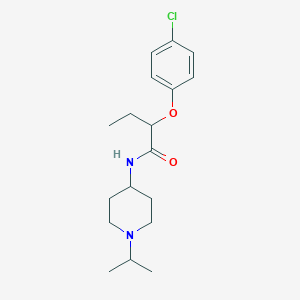![molecular formula C21H25NO2 B5148927 1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
1-[methoxy(diphenyl)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Methoxy(diphenyl)acetyl]azepane, also known as MDAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDAA is a member of the azepane family, which is a type of heterocyclic compound containing a seven-membered ring with one nitrogen atom. In
Mecanismo De Acción
The mechanism of action of 1-[methoxy(diphenyl)acetyl]azepane is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. 1-[methoxy(diphenyl)acetyl]azepane has been shown to increase the release of these neurotransmitters, leading to increased synaptic activity and potential therapeutic effects.
Biochemical and Physiological Effects:
1-[methoxy(diphenyl)acetyl]azepane has been shown to have various biochemical and physiological effects, including increased activity in the central nervous system, increased release of neurotransmitters, and potential neuroprotective effects. 1-[methoxy(diphenyl)acetyl]azepane has also been shown to have anti-inflammatory effects and potential antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[methoxy(diphenyl)acetyl]azepane has several advantages for lab experiments, including its relatively easy synthesis method and potential therapeutic applications. However, 1-[methoxy(diphenyl)acetyl]azepane also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[methoxy(diphenyl)acetyl]azepane, including further investigation of its potential therapeutic applications, development of more efficient synthesis methods, and exploration of its potential applications in materials science. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-[methoxy(diphenyl)acetyl]azepane.
Métodos De Síntesis
The synthesis of 1-[methoxy(diphenyl)acetyl]azepane involves several steps, starting with the reaction of benzaldehyde with 2-methoxyethylamine to form 1-(2-methoxyethyl)benzene. This intermediate compound is then reacted with diphenylacetyl chloride to form 1-[methoxy(diphenyl)acetyl]azepane. The yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-[methoxy(diphenyl)acetyl]azepane has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 1-[methoxy(diphenyl)acetyl]azepane has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, 1-[methoxy(diphenyl)acetyl]azepane has been studied for its effects on the central nervous system, including its potential as a therapeutic agent for anxiety and depression. In materials science, 1-[methoxy(diphenyl)acetyl]azepane has been investigated for its potential applications in the development of organic electronic devices.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-methoxy-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-21(18-12-6-4-7-13-18,19-14-8-5-9-15-19)20(23)22-16-10-2-3-11-17-22/h4-9,12-15H,2-3,10-11,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZNVOAZWOTSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)

![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)